2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Beschreibung
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a bicyclic quinazolinone derivative featuring a partially saturated quinazoline core and a 3-methoxyphenyl substituent at the 2-position. The 3-methoxyphenyl group may influence electronic properties and solubility, distinguishing it from simpler alkyl-substituted analogues .
Eigenschaften
CAS-Nummer |
62582-91-6 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h4-6,9,14,16H,2-3,7-8H2,1H3,(H,17,18) |
InChI-Schlüssel |
DSSIRSQIYREAGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2NC3=C(CCCC3)C(=O)N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Biginelli Reaction-Based Synthesis
The Biginelli reaction serves as the cornerstone for synthesizing hexahydroquinazolinones, including 2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. This one-pot, three-component condensation involves:
-
3-Methoxybenzaldehyde as the aromatic aldehyde component.
-
Urea as the amine source.
-
Cyclohexanone or 1,3-cyclohexanedione as the cyclic ketone.
The reaction is catalyzed by acidic or fluorinated catalysts, such as trichloroacetic acid (CCl₃COOH) or K₃AlF₆ (Al₂O₃/KF), under solvent-free or reflux conditions. For instance, a protocol using CCl₃COOH achieved yields up to 96% within 10–12 minutes under solvent-free reflux at 80°C. Similarly, K₃AlF₆ in acetonitrile enhanced reaction efficiency, yielding 92–95% in 15–20 minutes.
Table 1: Comparative Catalytic Efficiency in Biginelli Reactions
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| CCl₃COOH | Solvent-free | 80 | 10–12 | 95–96 |
| K₃AlF₆ | Acetonitrile | 80 | 15–20 | 92–95 |
| AlCl₃ | Toluene | 110 | 120 | 78–82 |
Mechanistic Insights into Cyclocondensation
Reaction Pathway
The synthesis proceeds via a Knoevenagel condensation between 3-methoxybenzaldehyde and cyclohexanone, forming a benzylidene intermediate. Subsequent nucleophilic attack by urea generates a tetrahedral intermediate, which undergoes cyclization and dehydration to yield the hexahydroquinazolinone core.
Scheme 1: Proposed Mechanism
Thermodynamic and Kinetic Considerations
Activation parameters, such as entropy () and enthalpy (), reveal a concerted mechanism for trans-isomers () and a stepwise pathway for cis-isomers (). These findings underscore the influence of stereochemistry on reaction dynamics.
Optimization of Synthetic Conditions
Solvent Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like acetonitrile enhance catalyst activity by stabilizing charged intermediates, reducing reaction times by 30–40% compared to ethanol or water.
Table 2: Solvent Screening for K₃AlF₆-Catalyzed Reactions
| Solvent | Dielectric Constant | Time (min) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 15 | 95 |
| Ethanol | 24.3 | 25 | 88 |
| Chloroform | 4.81 | 40 | 76 |
| Water | 80.1 | 60 | 65 |
Catalyst Reusability
K₃AlF₆ exhibits exceptional recyclability, retaining 89% activity after five cycles due to its stable aluminosilicate framework. In contrast, homogeneous catalysts like CCl₃COOH require fresh batches for each run, increasing operational costs.
Advanced Synthetic Strategies
Analyse Chemischer Reaktionen
a) Demethylation of Methoxy Group
The 3-methoxyphenyl substituent undergoes demethylation under acidic conditions (e.g., 48% HBr) to yield a phenolic derivative:
-
Product : 2-(3-Hydroxyphenyl)-hexahydroquinazolin-4(1H)-one
b) Halogenation
Electrophilic substitution at the aromatic ring:
-
Nitration : HNO/HSO introduces a nitro group at the para position (yield: 68%) .
-
Chlorination : SOCl in DCM yields 4-chloro derivatives (yield: 75%) .
c) Thiolation
Replacement of the carbonyl oxygen with sulfur:
-
Reagent : Lawesson’s reagent or PS
-
Product : 2-(3-Methoxyphenyl)-2-thioxo-hexahydroquinazolin-4(1H)-one
Derivatization via Alkylation/Acylation
The secondary amine (N-1) undergoes nucleophilic reactions:
-
Alkylation : Reaction with alkyl halides (e.g., CHI) in DMF/KCO yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride forms N-acetylated analogs.
Table 2: Alkylation Reactions
| Reagent | Product | Yield (%) |
|---|---|---|
| CHI | N-Methyl derivative | 82 |
| CHBr | N-Propyl derivative | 75 |
| Benzyl chloride | N-Benzyl derivative | 70 |
Data sourced from.
Oxidation and Ring Aromatization
Controlled oxidation converts the hexahydroquinazolinone core to a fully aromatic quinazolinone:
Stability and Reactivity
-
pH Sensitivity : Stable in neutral conditions but degrades under strong acids/bases.
-
Light Sensitivity : No significant photodegradation observed.
Spectral Characterization
Key Data for Structural Confirmation :
Wissenschaftliche Forschungsanwendungen
Reactivity
The presence of functional groups within its structure allows for various chemical reactions, facilitating the synthesis of derivatives that may enhance or modify its biological properties. Typical reactions include:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
- Formation of derivatives through functional group modifications
Antimicrobial Activity
Research indicates that compounds with a similar quinazolinone framework exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazolinones can effectively inhibit bacterial growth against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The specific interactions and binding affinities of 2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one with microbial targets warrant further investigation.
Anticancer Potential
The structural specificity of this compound may lead to unique pharmacological profiles not observed in other quinazolinones. Preliminary studies suggest that related compounds demonstrate anticancer activity by inducing apoptosis in cancer cells . Investigating the mechanisms by which this compound interacts with cancer cell pathways could uncover new therapeutic avenues.
Neurological Disorders
Due to its potential as an acetylcholinesterase inhibitor, this compound could be explored for applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Synthesis of Derivatives
The ability to synthesize various derivatives of this compound enhances its applicability in drug development. These derivatives can be tailored for specific biological targets or improved pharmacokinetic profiles.
Case Study 1: Antimicrobial Efficacy
In a study examining antimicrobial activities of quinazolinone derivatives, several compounds were synthesized and tested against various bacteria and fungi. The results indicated that specific structural modifications significantly enhanced antimicrobial efficacy . Such findings underscore the importance of exploring the biological activities of this compound.
Case Study 2: Neuroprotective Effects
Research involving acetylcholinesterase inhibitors has demonstrated that certain quinazolinones can protect against neurodegeneration by modulating neurotransmitter levels . This suggests a promising avenue for further exploration of this compound's potential therapeutic effects in neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Substituent-Driven Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogues:
Notes:
- Thioxo analogues (e.g., compound in ) exhibit higher melting points (337–339°C) due to stronger intermolecular forces (e.g., S···H interactions) compared to oxygen-containing counterparts.
Biologische Aktivität
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 473.5 g/mol
- IUPAC Name : 2-[[3-(2-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]-N-quinoxalin-6-ylacetamide
Synthesis
The compound can be synthesized through various methods involving multi-component reactions. For instance, a notable synthesis protocol includes a three-component condensation reaction involving aromatic aldehydes and urea in the presence of specific catalysts like KAlF (AlO/KF), yielding high purity and yield products under solvent-free conditions or reflux in acetonitrile .
Anticancer Activity
Recent studies have highlighted the anticancer potential of hexahydroquinazolinone derivatives. In silico investigations have suggested that these compounds exhibit significant activity against breast cancer cells. The mechanism involves the inhibition of specific pathways related to cell proliferation and survival .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Phospholipase A2 (PLA2) : Compounds similar to this compound have shown promising PLA2 inhibitory activity. For instance, certain derivatives displayed inhibition percentages ranging from 40% to 92% at varying concentrations .
| Compound | Concentration (g/L) | Inhibition (%) |
|---|---|---|
| Compound A | 0.01 | 40.23 ± 2.41 |
| Compound B | 0.05 | 92.86 ± 3.18 |
Antimicrobial Activity
The antimicrobial properties of related hexahydroquinazolinones have also been explored. Some derivatives demonstrated effective inhibition against various bacterial strains at concentrations as low as 20 mm .
Case Studies
- Anticancer Study : A study investigated the effects of several hexahydroquinazolinones on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 0.029 to 0.049 g/L for the most active compounds .
- Enzyme Activity Assay : In a comparative study assessing protease inhibition by hexahydroquinazolinones, compounds were tested at concentrations from 0.1 to 0.8 mg/mL. The most potent inhibitors showed over 85% inhibition at optimal concentrations .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the phenyl moiety significantly influence biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against PLA2 and protease enzymes compared to those with electron-donating groups .
Q & A
What are the standard synthetic routes for 2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one?
Level: Basic
Methodological Answer:
The compound is typically synthesized via a condensation reaction between 2-aminobenzamide derivatives and a ketone bearing the 3-methoxyphenyl substituent. A general procedure involves refluxing equimolar amounts of 2-aminobenzamide and the appropriate ketone (e.g., 3-methoxyacetophenone) in a polar aprotic solvent (e.g., DMF or ethanol) under acidic or catalytic conditions. For example, in related hexahydroquinazolinone syntheses, yields exceeding 90% were achieved using acetic acid as a catalyst at 80–100°C for 6–12 hours . Purification is performed via recrystallization or column chromatography.
Key Considerations:
- Solvent choice impacts reaction kinetics and yield.
- Substituents on the ketone influence cyclization efficiency.
How is the structure of this compound confirmed post-synthesis?
Level: Basic
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- 1H/13C NMR : Characteristic signals for the methoxyphenyl group (δ ~3.8 ppm for OCH3) and the hexahydroquinazolinone core (e.g., δ ~5.8 ppm for NH and δ ~2.5–3.5 ppm for aliphatic protons) .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous compounds (e.g., 9-(3-Methoxyphenyl)-hexahydrothienoquinolinone, PDB ID: provided in ) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~311.3 g/mol).
What role does the 3-methoxyphenyl substituent play in the compound’s reactivity?
Level: Basic
Methodological Answer:
The 3-methoxyphenyl group is electron-donating due to the methoxy (–OCH3) substituent, which stabilizes intermediates during reactions (e.g., photooxidation) by resonance. This substituent also enhances solubility in organic solvents and may influence π-π stacking in crystal packing . Comparative studies on para- and meta-substituted analogs show meta-substitution reduces steric hindrance, favoring cyclization .
How can diastereoselectivity be optimized in hexahydroquinazolinone synthesis?
Level: Advanced
Methodological Answer:
Diastereoselectivity is achieved using chiral auxiliaries or catalysts. For example, Reissert compound syntheses achieved 80:20 diastereomeric ratios with 9-phenylmenthyl derivatives as chiral inductors . Key strategies include:
- Temperature Control : Lower temperatures favor kinetic products.
- Solvent Polarity : Polar solvents (e.g., CH2Cl2/hexane mixtures) enhance selectivity .
- Catalytic Systems : Palladium or chiral Brønsted acids improve enantiomeric excess (e.g., PdCl2(PPh3)2 in Suzuki couplings) .
Table 1: Diastereoselectivity in Related Syntheses
| Catalyst/Inductor | Solvent | Diastereomeric Ratio | Reference |
|---|---|---|---|
| 9-Phenylmenthyl | CH2Cl2/hexane | 80:20 | |
| PdCl2(PPh3)2 | Dioxane/H2O | 95:5 (yield) |
What mechanistic insights explain its photooxidation behavior?
Level: Advanced
Methodological Answer:
Under light and oxygen, the compound undergoes singlet oxygen (¹O2)-mediated ene reactions, forming hydroperoxides. Evidence from a tert-butyl analog shows quantitative conversion to 4a-hydroperoxy derivatives in n-hexane/CH2Cl2. The methoxyphenyl group stabilizes the transition state via electron donation, as confirmed by DFT calculations .
Experimental Protocol:
- Irradiate the compound in CDCl3 under ambient light.
- Monitor progress via 1H NMR (disappearance of vinylic protons at δ ~5.5 ppm).
How can computational methods predict its biological activity?
Level: Advanced
Methodological Answer:
Molecular docking and QSAR models evaluate potential bioactivity. For example:
- Docking Studies : Assess binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Analogous quinazolinones show antioxidant activity (IC50 ~20 µM in DPPH assays) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration).
What analytical challenges arise in characterizing its polymorphs?
Level: Advanced
Methodological Answer:
Polymorphism is common in heterocyclic systems. Techniques to resolve this include:
- DSC/TGA : Identify thermal transitions (e.g., melting points ~200–220°C).
- PXRD : Differentiate crystal forms (e.g., sharp peaks at 2θ = 12.5° and 18.3° for Form I vs. Form II) .
How does the compound’s stability vary under acidic/basic conditions?
Level: Advanced
Methodological Answer:
Stability studies in pH 1–13 buffers reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
